Ácido 2-amino-3-metoxi-4-fluorobenzoico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

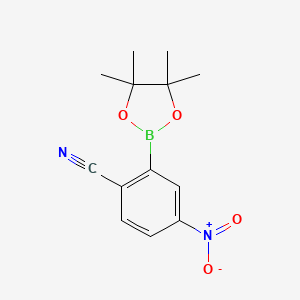

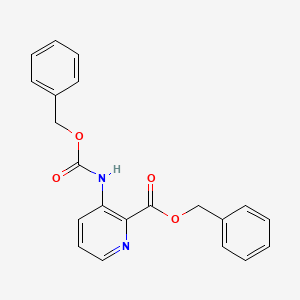

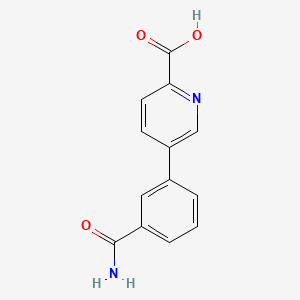

2-Amino-3-methoxy-4-fluorobenzoic acid is a chemical compound with the molecular formula C8H8FNO3 . It has a molecular weight of 185.15 . The compound appears as a solid in physical form .

Molecular Structure Analysis

The InChI code for 2-Amino-3-methoxy-4-fluorobenzoic acid is 1S/C8H8FNO3/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3H,10H2,1H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

2-Amino-3-methoxy-4-fluorobenzoic acid is a solid . It has a molecular weight of 185.15 .Aplicaciones Científicas De Investigación

Síntesis Química

El ácido 2-amino-3-metoxi-4-fluorobenzoico se utiliza en la síntesis química . Es un compuesto versátil que se puede utilizar para crear una variedad de otros productos químicos. Su estructura única, que incluye un grupo amino, un grupo metoxi y un átomo de flúor, lo convierte en una herramienta valiosa en la síntesis de moléculas complejas .

Inhibición de la Corrosión

Este compuesto ha sido estudiado por su efectividad como inhibidor de la corrosión . Específicamente, se utilizó para prevenir la corrosión del acero dulce en una solución de HCl 0.5M . El estudio encontró que el compuesto fue efectivo para inhibir la corrosión, con una eficiencia de inhibición del 95.7% para una solución ácida que contiene 10.0 mM de inhibidor .

Remediación Ambiental

El ácido 2-amino-3-metoxi-4-fluorobenzoico tiene aplicaciones potenciales en la remediación ambiental . Por ejemplo, se ha estudiado su capacidad para degradarse en presencia de nanopartículas de Fe3O4 . Esto podría utilizarse potencialmente para eliminar productos químicos dañinos del medio ambiente .

Síntesis Asimétrica

El compuesto se ha utilizado en el método preparativo para la síntesis asimétrica . La síntesis asimétrica es un proceso clave en la producción de productos farmacéuticos y otros productos químicos finos

Safety and Hazards

Propiedades

IUPAC Name |

2-amino-4-fluoro-3-methoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3H,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDMDGZTWBKBRRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1N)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00678920 |

Source

|

| Record name | 2-Amino-4-fluoro-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126480-32-8 |

Source

|

| Record name | 2-Amino-4-fluoro-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([4-(2-Methoxyphenoxy)phenyl]sulfonyl)valine](/img/structure/B581486.png)

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B581501.png)

![4-Aminothieno[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B581507.png)